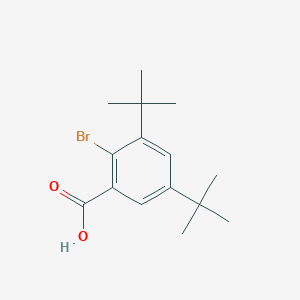![molecular formula C16H23NO2 B14514950 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- CAS No. 62636-13-9](/img/structure/B14514950.png)
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of a pentyl group and a phenylamino methyl group attached to the furanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of a furanone precursor with a phenylamino methylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylamino methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanone oxides, while reduction can produce furanone alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- include other furanones with different substituents, such as:
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(methylamino)methyl]-
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(ethylamino)methyl]-
- 2(3H)-Furanone, dihydro-3-pentyl-5-[(propylamino)methyl]-
Uniqueness
The uniqueness of 2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the phenylamino methyl group, in particular, may enhance its biological activity and make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
62636-13-9 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
5-(anilinomethyl)-3-pentyloxolan-2-one |
InChI |
InChI=1S/C16H23NO2/c1-2-3-5-8-13-11-15(19-16(13)18)12-17-14-9-6-4-7-10-14/h4,6-7,9-10,13,15,17H,2-3,5,8,11-12H2,1H3 |
Clave InChI |
AAHCRLHMXLOYKK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC(OC1=O)CNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


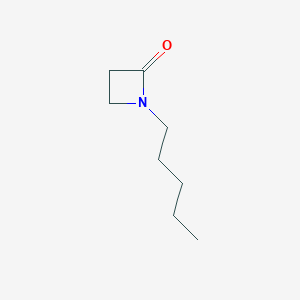
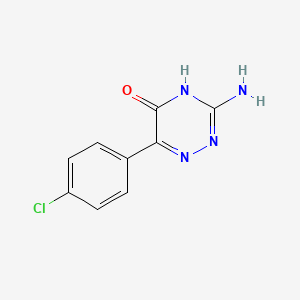


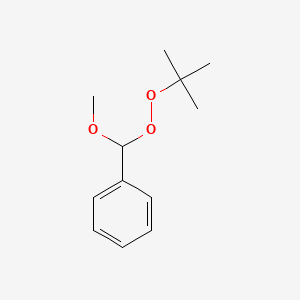
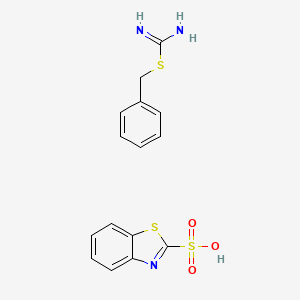
-](/img/structure/B14514910.png)
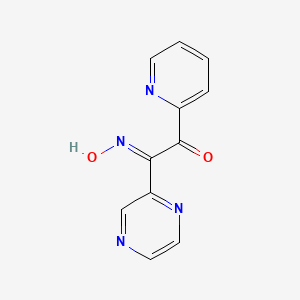
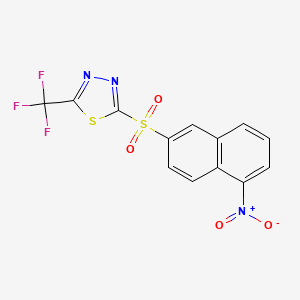
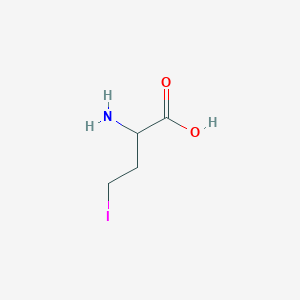
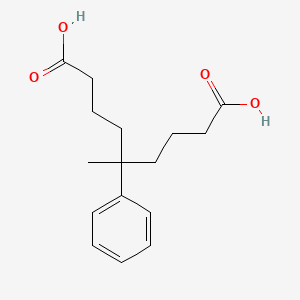

![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
